Incadronate disodium hydrate, also known as Incadronate or YM-175, is a nitrogen-containing bisphosphonate compound primarily used in the treatment of conditions associated with excessive bone resorption, such as hypercalcemia of malignancy and osteoporosis. It was first described in the literature in 1991 and has been investigated for its efficacy in treating various malignancies, including myeloma and leukemia . The compound functions by inhibiting osteoclast-mediated bone resorption, thereby promoting bone mineralization and reducing the risk of skeletal-related events in cancer patients .
Incadronate disodium hydrate is synthesized from phosphonic acid derivatives and is classified under bisphosphonates, a group of drugs that are characterized by their two phosphonate groups. These compounds are designed to bind to hydroxyapatite in bone, which enhances their therapeutic action against bone-related disorders .
The synthesis of Incadronate disodium hydrate involves several chemical reactions typical for bisphosphonates. The general method includes the reaction of substituted acetic acids with phosphorus chlorides under controlled conditions.
The formation pathways are energetically favorable, with significant exothermic steps involved during hydrolysis. Quantum chemical calculations can be employed to evaluate the activation energies and transition states during synthesis .
Incadronate disodium hydrate has a complex molecular structure characterized by its two phosphonate groups attached to a cycloheptyl moiety.
The compound exhibits a polar surface area of approximately 120.72 Ų and has a predicted water solubility of 18.9 mg/mL, indicating its potential for bioavailability in physiological conditions .
Incadronate undergoes various chemical reactions that are critical for its biological activity.
The hydrolysis reaction is highly exothermic, releasing energy that drives further reactions in biological systems . This property enhances its efficacy as a therapeutic agent.
Incadronate exerts its effects primarily through the inhibition of osteoclast activity.
Clinical studies have demonstrated that long-term administration of Incadronate significantly suppresses bone turnover markers, indicating its effectiveness in managing conditions like osteoporosis and hypercalcemia associated with malignancy .
Incadronate disodium hydrate exhibits several notable physical and chemical properties.
These properties contribute to its usability as an injectable medication for treating various bone-related disorders .
Incadronate disodium hydrate is utilized primarily within clinical settings for:
Bisphosphonates (BPs) are synthetic analogs of inorganic pyrophosphate that selectively inhibit osteoclast-mediated bone resorption. Their therapeutic action stems from their high affinity for hydroxyapatite crystals in bone mineral matrices, where they concentrate at sites of active remodeling. Upon osteoclast-mediated acidification of the resorption lacuna, BPs are internalized by osteoclasts, triggering cellular apoptosis or functional impairment. This inhibition rebalances bone remodeling dynamics, favoring net bone formation and mineralization. BPs are clinically indispensable for managing pathological bone resorption in osteoporosis, Paget’s disease, malignancy-associated hypercalcemia, and metastatic bone disease [4] [6].
The pharmacological activity of bisphosphonates is critically determined by their chemical side chains:
Table 1: Structural and Functional Differentiation of Bisphosphonate Classes
Structural Feature | Non-Nitrogenous BPs | Nitrogen-Containing BPs (N-BPs) |
---|---|---|
Key Side Chains | Cl⁻ (clodronate), CH₃ (etidronate) | Aminoalkyl (pamidronate), heterocyclic N (risedronate), imidazole (zoledronate), cycloheptylamine (incadronate) |
Molecular Target | Intracellular ATP analog formation | Farnesyl pyrophosphate synthase (FPPS) |
Primary Mechanism | Mitochondrial toxicity → osteoclast apoptosis | Inhibition of protein prenylation → disrupted osteoclast signaling & function |
Relative Potency | Low (reference potency) | 10–10,000-fold higher |
Incadronate disodium hydrate (YM-175, Cimadronate®) is a second-generation nitrogen-containing bisphosphonate. Synthesized in the early 1990s by Yamanouchi Pharmaceuticals (Japan), it was developed to optimize bone affinity and FPPS inhibitory efficacy beyond first-generation N-BPs like pamidronate [1] [7] [10]. Its cycloheptylamine side chain enhances specificity for bone mineral surfaces and increases FPPS binding affinity compared to earlier linear alkylamine N-BPs. While third-generation agents like zoledronate (with an imidazole ring) exhibit higher FPPS inhibition in vitro, incadronate represented a significant advance in molecular design for targeted antiresorptive activity. It was primarily investigated for oncology applications (malignancy-associated hypercalcemia, myeloma, leukemia) and osteoporosis, though it did not achieve widespread global clinical adoption beyond Japan [1] [7] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: